molecular formula C11H15ClN2O2 B3071680 Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate CAS No. 1011464-42-8

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate

Cat. No.: B3071680
CAS No.: 1011464-42-8
M. Wt: 242.7 g/mol
InChI Key: FSRHHSJEGYXWMX-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a chlorine atom attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate typically involves the reaction of 2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid+ethanolEthyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate+water\text{2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid+ethanol→Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Ester Hydrolysis: Formation of 2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tert-butyl)-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-(tert-butyl)-4-fluoropyrimidine-5-carboxylate
  • Ethyl 2-(tert-butyl)-4-bromopyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in specific nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-13-10(11(2,3)4)14-8(7)12/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRHHSJEGYXWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In cold (˜0° C.) POCl3 (20 mL) was dropped triethylamine (0.55 mL) with stirring. To this was added in parts of ethyl 2-tert-butyl-4-hydroxypyrimidine-5-carboxylate (2.18 g, 9.72 mmol). The mixture then warmed to 40° C. and stirred under Argon for 1 hour. The mixture was evaporated until free of POCl3, diluted with CHCl3 (100 mL) and poured carefully into ice (300 mL). The solution was stirred at RT to melt. The organic phase was separated, washed with sodium bicarbonate (100 mL), water (100 mL) and dried (Na2SO4). The solvents evaporated to give ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate (2.0 g, 85% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H), 4.34 (q, J=6.8 Hz, 2H), 1.33 (s, 9H), 1.27 (t, J=6.8 Hz, 3H); MS (ESI) m/z: 243.0 (M+H+).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate

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